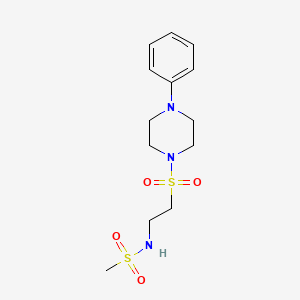

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

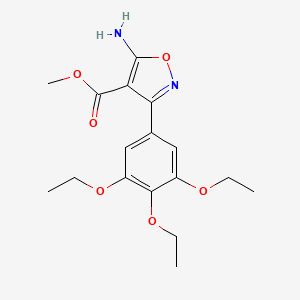

“N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide” is a chemical compound. It has a molecular formula of C19H25N3O5S2 and an average mass of 439.549 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl group attached to the piperazine ring .Applications De Recherche Scientifique

Chiral Intermediate Synthesis

The compound has been investigated for its ability to serve as a chiral intermediate in the synthesis of pharmacologically active molecules. For example, it was used in the stereoselective microbial reduction to prepare a potential chiral intermediate for the synthesis of d-sotalol, a beta-receptor antagonist, showcasing the role of microbial cultures in achieving high reaction yields and optical purities (Patel et al., 1993).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses have been conducted on derivatives of the compound to understand their supramolecular assembly and interaction characteristics. A study on nimesulide triazole derivatives, which are structurally related, revealed the effects of substitution on their supramolecular assembly through X-ray powder diffraction and Hirshfeld surface analysis (Dey et al., 2015).

Novel Antiarrhythmic Agents

Research into derivatives of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)methanesulfonamide has led to the identification of novel class III antiarrhythmic agents. These agents interact with myocardial potassium channels to prolong the ventricular effective refractory period, demonstrating the compound's utility in developing new pharmacological therapies (Johnson et al., 1995).

Drug Metabolism Studies

The compound has been utilized in drug metabolism studies to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating its application in generating sufficient amounts of metabolites for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Mécanisme D'action

Target of Action

The compound’s primary targets appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the nervous system . AChE is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain, while BuChE, possessing wider substrate specificity than AChE, can take over AChE to some extent to modulate acetylcholine, enhancing cognition functions .

Mode of Action

The compound interacts with its targets by inhibiting their activity. In particular, it has been found to exhibit potent inhibitory activity against AChE, and poor inhibitory activity against BuChE, indicating that it is a selective AChE inhibitor . The mechanism of inhibition of the compound against AChE was analyzed by the kinetic study, and the result indicated that the compound was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

This can enhance cognitive functions, as ACh plays an important role in learning and memory .

Propriétés

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S2/c1-21(17,18)14-7-12-22(19,20)16-10-8-15(9-11-16)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLNYUCHRGFJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)

![N-[3-[[4-(Trifluoromethyl)phenyl]methyl]oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2965953.png)

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2965957.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate](/img/structure/B2965959.png)

![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2965968.png)